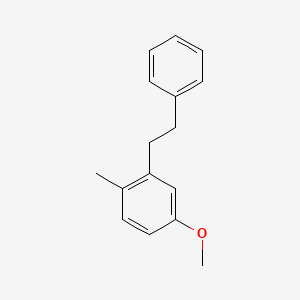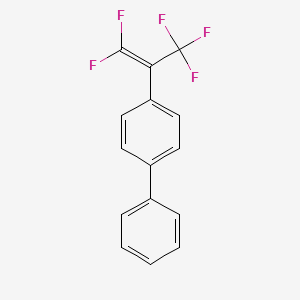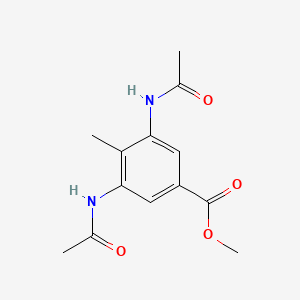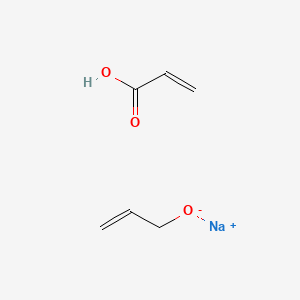
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene is an organic compound with a complex aromatic structure It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, along with a phenylethyl group (-C₆H₅CH₂CH₂-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-2-(2-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like anisole and phenylethyl bromide. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-methyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and methyl groups activate the benzene ring, making it more susceptible to electrophilic attack. This activation facilitates the formation of intermediates that can undergo further reactions, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of phenylethyl.
Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-: Contains an isopropyl group instead of phenylethyl.
Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Similar but with different substituents on the benzene ring.
Uniqueness
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
61582-77-2 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
4-methoxy-1-methyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O/c1-13-8-11-16(17-2)12-15(13)10-9-14-6-4-3-5-7-14/h3-8,11-12H,9-10H2,1-2H3 |
InChI-Schlüssel |
JLZZXMKCSGDOFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)




![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)





![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
